molecular formula C7H3BrCl2FNO B6310811 3-Bromo-2,4-dichloro-5-fluorobenzamide CAS No. 2088941-97-1

3-Bromo-2,4-dichloro-5-fluorobenzamide

Cat. No.: B6310811
CAS No.: 2088941-97-1
M. Wt: 286.91 g/mol
InChI Key: NLHLJMWBEIRAMC-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-5-fluorobenzamide is an organic compound with the molecular formula C7H3BrCl2FNO. This compound is a derivative of benzamide, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-5-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination, chlorination, and fluorination of benzamide derivatives. The reaction conditions often require the use of strong acids, bases, and halogenating agents under controlled temperatures and pressures.

    Chlorination: Chlorine atoms are introduced using chlorine gas (Cl2) or thionyl chloride (SOCl2) under anhydrous conditions.

    Fluorination: Fluorine atoms can be introduced using reagents like hydrogen fluoride (HF) or fluorinating agents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-5-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides, esters, or other substituted benzamides, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

3-Bromo-2,4-dichloro-5-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as an intermediate in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-5-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,4-dichlorobenzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2,4-Dichloro-5-fluorobenzamide: Lacks the bromine atom, which can influence its chemical properties and applications.

    3-Bromo-2,4-difluorobenzamide: Contains an additional fluorine atom, potentially altering its chemical behavior and uses.

Uniqueness

3-Bromo-2,4-dichloro-5-fluorobenzamide is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzamide core. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of multiple halogen atoms can enhance its stability, lipophilicity, and ability to interact with various molecular targets.

Properties

IUPAC Name

3-bromo-2,4-dichloro-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2FNO/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHLJMWBEIRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Br)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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